REACTION_CXSMILES
|
[Mg].Br[CH:3]1[CH2:5][CH2:4]1.[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)#N.C([O:16]CC)C>II>[CH:3]1([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[O:16])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2.61 mL
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.002 g
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged into a dry round bottom flask under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with sat. ammonium chloride (3 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
made basic by the addition of 10 N sodium hydroxide until the pH was approximately 9
|
Type
|
ADDITION
|
Details
|
To this solution was added ethyl acetate (300 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with water (30 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
giving a yellow oil
|
Type
|
CUSTOM
|
Details
|
This oil was chromatographed (SiO2, hexanes/ethyl acetate: 75/25)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |